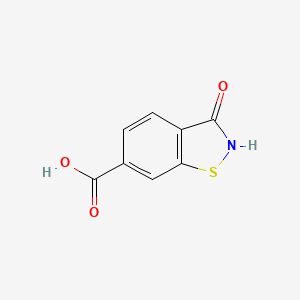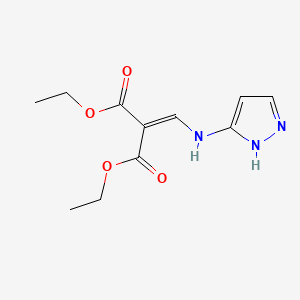![molecular formula C8H9NOS B8525236 Ethanone, 1-[4-(methylthio)-2-pyridinyl]- CAS No. 741287-56-9](/img/structure/B8525236.png)
Ethanone, 1-[4-(methylthio)-2-pyridinyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethanone, 1-[4-(methylthio)-2-pyridinyl]- is an organic compound with the molecular formula C8H9NOS It is a derivative of pyridine, featuring a methylthio group at the 4-position and an ethanone group at the 1-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-[4-(methylthio)-2-pyridinyl]- can be achieved through several methods. One common approach involves the reaction of 4-methylthio-2-pyridine with ethanoyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under reflux conditions, yielding the desired product after purification .
Industrial Production Methods
Industrial production methods for Ethanone, 1-[4-(methylthio)-2-pyridinyl]- often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, industrial processes may incorporate advanced purification techniques such as chromatography to ensure high purity .
化学反応の分析
Types of Reactions
Ethanone, 1-[4-(methylthio)-2-pyridinyl]- undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Ethanone, 1-[4-(methylthio)-2-pyridinyl]- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a building block for various industrial applications
作用機序
The mechanism of action of Ethanone, 1-[4-(methylthio)-2-pyridinyl]- involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structure and functional groups. For example, the methylthio group may interact with thiol-containing enzymes, while the ethanone group can form hydrogen bonds with active site residues .
類似化合物との比較
Similar Compounds
1-(4-Pyridinyl)ethanone: Lacks the methylthio group, making it less reactive in certain chemical reactions.
4-Acetylpyridine: Similar structure but without the methylthio group, leading to different chemical and biological properties.
4-Pyridyl methyl ketone: Another related compound with distinct reactivity and applications.
Uniqueness
Ethanone, 1-[4-(methylthio)-2-pyridinyl]- is unique due to the presence of both the methylthio and ethanone groups, which confer specific reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications .
特性
CAS番号 |
741287-56-9 |
|---|---|
分子式 |
C8H9NOS |
分子量 |
167.23 g/mol |
IUPAC名 |
1-(4-methylsulfanylpyridin-2-yl)ethanone |
InChI |
InChI=1S/C8H9NOS/c1-6(10)8-5-7(11-2)3-4-9-8/h3-5H,1-2H3 |
InChIキー |
SDZHBOGGQVMBQB-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=NC=CC(=C1)SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Benzamide,n-[3-[7-amino-2-(methylthio)pyrido[2,3-d]pyrimidin-6-yl]-4-chlorophenyl]-3-(trifluoromethyl)-](/img/structure/B8525161.png)

![tert-butyl 2-[6-(dimethylcarbamoyl)-2-morpholin-4-yl-4-oxochromen-8-yl]pyrrolidine-1-carboxylate](/img/structure/B8525175.png)
![[3-(4-Methoxy-phenyl)-oxiranyl]-(3,4,5-trimethoxy-phenyl)-methanone](/img/structure/B8525196.png)


![(cis)-4-(3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)cyclohexanamine](/img/structure/B8525211.png)






